molecular formula C11H8FN3O3 B3331917 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine CAS No. 864244-67-7

2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine

Cat. No.: B3331917
CAS No.: 864244-67-7
M. Wt: 249.2 g/mol
InChI Key: ARWPYOZMCQGHQS-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C11H8FN3O3 and its molecular weight is 249.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c12-9-5-7(15(16)17)1-2-10(9)18-8-3-4-14-11(13)6-8/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWPYOZMCQGHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266542
Record name 4-(2-Fluoro-4-nitrophenoxy)-2-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864244-67-7
Record name 4-(2-Fluoro-4-nitrophenoxy)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864244-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluoro-4-nitrophenoxy)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-(2-Fluoro-4-nitrophenoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 4-(2-Fluoro-4-nitrophenoxy)pyridin-2-amine , a critical intermediate in the discovery of Type II kinase inhibitors.

Role: Pharmacophore Scaffold for c-Met/VEGFR Kinase Inhibitors

Executive Summary

4-(2-Fluoro-4-nitrophenoxy)pyridin-2-amine is a specialized chemical intermediate used primarily in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). It serves as the structural core for "Type II" kinase inhibitors, which bind to the inactive (DFG-out) conformation of kinases such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 .

The molecule features a 2-aminopyridine "hinge-binding" motif linked via an ether bridge to a fluorinated phenyl ring . The nitro group at the para-position acts as a masked amine, which, upon reduction, allows for the attachment of urea or amide linkers—essential for extending into the kinase allosteric hydrophobic pocket.

Physicochemical Properties

The following data establishes the baseline identity for analytical verification.

PropertySpecification
IUPAC Name 4-(2-Fluoro-4-nitrophenoxy)pyridin-2-amine
Molecular Formula C₁₁H₈FN₃O₃
Molecular Weight 249.20 g/mol
Physical State Yellow to brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Key Functional Groups Primary amine (Pyridine C2), Ether (Linker), Nitro (Phenyl C4), Fluoro (Phenyl C2)
CAS Registry Not widely listed; refer to specific patent intermediates (e.g., US 8,975,282)

Synthetic Methodology

The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (S_NAr) . The reaction couples an electron-deficient pyridine with a nucleophilic phenol.

Reaction Mechanism

The 4-position of the pyridine ring is activated for nucleophilic attack, particularly when the ring nitrogen is protonated or complexed. However, because the starting material is 4-chloropyridin-2-amine , the electron-donating amine group at C2 deactivates the ring, necessitating high temperatures or strong bases to force the substitution of the chloride by the phenoxide.

Experimental Protocol (Thermal Method)

Based on optimization for c-Met inhibitor intermediates (e.g., LAH-1).

Reagents:

  • Substrate A: 4-Chloropyridin-2-amine (1.0 eq)

  • Substrate B: 2-Fluoro-4-nitrophenol (1.2 eq)[1][2]

  • Base: Pyridine (0.5 eq) or Potassium Carbonate (2.0 eq)

  • Solvent: Chlorobenzene (for thermal) or DMSO (for microwave)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a condenser, suspend 4-chloropyridin-2-amine (4.0 g) and 2-fluoro-4-nitrophenol (5.86 g) in chlorobenzene (70 mL).

  • Activation: Add pyridine (1.25 mL). Note: Pyridine acts as a high-boiling base/solvent to facilitate the proton transfer.

  • Reaction: Heat the mixture to 135–140 °C (reflux) for 72 hours. Monitor via TLC (DCM:MeOH 95:5) or LC-MS.

  • Work-up: Concentrate under reduced pressure. Dissolve residue in dichloromethane (DCM).

  • Wash: Wash organic layer with 10% Na₂CO₃ (to remove unreacted phenol) and brine.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography to yield the product as a yellow solid.

Synthesis Visualization

The following diagram illustrates the convergent synthesis and downstream application logic.

SynthesisPath Reactant1 4-Chloropyridin-2-amine (Hinge Binder Precursor) Condition S_NAr Reaction 135°C, Chlorobenzene or Microwave 180°C Reactant1->Condition Reactant2 2-Fluoro-4-nitrophenol (Linker + Masked Tail) Reactant2->Condition Product 4-(2-Fluoro-4-nitrophenoxy) pyridin-2-amine (TARGET INTERMEDIATE) Condition->Product Ether Bond Formation Downstream Reduction (H2, Pd/C) -> Aniline Derivative Product->Downstream Nitro Reduction FinalDrug Urea Formation (Kinase Inhibitor) Downstream->FinalDrug Linker Attachment

Caption: Synthesis pathway converting precursors via Nucleophilic Aromatic Substitution (S_NAr) to the target scaffold.

Structural Biology & Pharmacophore Mapping

Understanding why this structure is synthesized is crucial for drug design. This molecule is a "privileged scaffold" for Type II kinase inhibition.

Binding Mode Analysis
  • 2-Aminopyridine Moiety: Functions as the Hinge Binder . The pyridine nitrogen (acceptor) and the exocyclic amine (donor) form hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met).

  • Ether Linker: Provides the necessary flexibility and geometry to span the "gatekeeper" residue.

  • Fluorophenyl Ring: Occupies the hydrophobic pocket adjacent to the ATP binding site. The fluorine atom often improves metabolic stability and hydrophobic interactions.

  • Nitro Group (Pre-reduction): This is a synthetic handle.[3] Once reduced to an amine, it reacts with isocyanates to form a Urea linkage . This urea motif is critical for forming hydrogen bonds with the conserved Glu-Lys pair (e.g., Glu1127/Lys1110 in c-Met) and the DFG motif aspartate, locking the kinase in the inactive state.

Pharmacophore cluster_molecule Molecule Domains Hinge Pyridine-2-amine (Hinge Interaction) Linker Ether Bridge (-O-) (Gatekeeper Span) Target Kinase Pocket (c-Met/VEGFR) Hinge->Target H-Bonds (Met1160) Core 2-Fluoro-phenyl (Hydrophobic Core) Handle 4-Nitro Group (Precursor to Urea Tail) Core->Target Van der Waals Handle->Target Extends to DFG motif (Post-derivatization)

Caption: Pharmacophore mapping of the scaffold against a typical Type II kinase binding pocket.

Downstream Applications

This molecule is rarely the final drug; it is the penultimate intermediate before "tail" attachment.

Protocol: Nitro Reduction to Aniline

To utilize this scaffold for drug synthesis, the nitro group must be reduced.

  • Dissolution: Dissolve the intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 12–16 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Result: Yields 4-(4-amino-2-fluorophenoxy)pyridin-2-amine , which is unstable to oxidation and should be used immediately for urea coupling (e.g., reaction with phenyl isocyanate).

Safety & Handling

  • Hazard Identification: The starting material (2-fluoro-4-nitrophenol) is toxic and a skin irritant. The product contains an aminopyridine moiety, which may have neurological toxicity if inhaled or absorbed.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Thermal Hazards: The synthesis requires high temperatures (135°C). Ensure reaction vessels are rated for thermal stress and condensers are functioning to prevent solvent loss.

References

  • Discovery of LAH-1 as potent c-Met inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Describes the synthesis of "Intermediate 12" (4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine) via thermal S_NAr.

  • Substituted Pyrazolone Compounds and Methods of Use. US Patent 8,975,282.[4] Details the microwave synthesis protocol for 4-(4-aminophenoxy)pyridin-2-amine analogs.

  • Method of treating cancer with substituted amide derivatives. US Patent Application 2012/0070413.[1] Provides background on the use of this scaffold in HGF/c-Met mediated diseases.[5]

Sources

2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine molecular weight and formula

[1]

Executive Summary & Identity

2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine is a privileged scaffold in medicinal chemistry, serving as a "hinge-binding" precursor. It combines an aminopyridine moiety (capable of hydrogen bonding with the kinase hinge region) with a fluoronitrophenoxy linker. The nitro group functions as a masked amine, which, upon reduction, allows for the attachment of a "cap" structure (often via a urea linkage) to access the hydrophobic back pocket of tyrosine kinases.

Physicochemical Profile
PropertyData
CAS Registry Number 864244-67-7
IUPAC Name 4-(2-Fluoro-4-nitrophenoxy)pyridin-2-amine
Molecular Formula

Molecular Weight 249.20 g/mol
Exact Mass 249.0550
Physical State Solid (typically pale yellow to orange powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1][2]
pKa (Calculated) ~6.5 (Pyridine nitrogen), ~14 (Amine)

Synthetic Methodology

The synthesis of this molecule relies on a Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz)

Synthesis_PathwayACP2-Amino-4-chloropyridine(CAS: 19798-80-2)CondBase: K2CO3 or PyridineSolvent: PhCl or DMFTemp: 130-140°CACP->CondFNP2-Fluoro-4-nitrophenol(CAS: 403-19-0)FNP->CondProduct2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine(Target)Cond->ProductSnAr Coupling

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (

Detailed Protocol

Reagents:

  • 2-Amino-4-chloropyridine (1.0 equiv)[2][3]

  • 2-Fluoro-4-nitrophenol (1.2 equiv)[3]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Pyridine (0.5 equiv as catalyst in chlorobenzene)
    
  • Solvent: Chlorobenzene (PhCl) or Dimethylformamide (DMF)

Procedure:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-4-chloropyridine (e.g., 4.0 g) and 2-fluoro-4-nitrophenol (e.g., 5.86 g) in Chlorobenzene (70 mL).

  • Catalysis: Add Pyridine (1.25 mL) or solid

    
    .
    
  • Reaction: Heat the mixture to 140°C (reflux for PhCl) under an inert atmosphere (

    
    ). Stir vigorously for 48–72 hours. Monitor via LC-MS (Target 
    
    
    250.2
    
    
    ).
  • Workup:

    • Cool to room temperature.[2][4]

    • Concentrate under reduced pressure to remove the majority of the solvent.

    • Dilute residue with Ethyl Acetate (EtOAc) and water.[3]

    • Wash organic layer with saturated

      
       (to remove unreacted phenol) and brine.
      
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Recrystallize from Methanol or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM) to yield the product as a yellow solid.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral data should be obtained.

Mass Spectrometry (ESI-MS)[6]
  • Expected Ion:

    
     = 250.2
    
  • Fragmentation Pattern: Loss of

    
     (M-46) may be observed at higher collision energies.
    
Proton NMR ( -NMR)

Solvent: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

5
  • Pyridine Ring:

    • 
       ~7.90 ppm (d, 1H, H-6): Doublet, typical of pyridine 
      
      
      -proton.
    • 
       ~6.10 ppm (dd, 1H, H-5): Upfield due to amino group donation.
      
    • 
       ~5.90 ppm (d, 1H, H-3): Upfield singlet/doublet.
      
  • Amino Group:

    • 
       ~6.0–6.5 ppm (br s, 2H, 
      
      
      ): Broad exchangeable signal.
  • Phenoxy Ring:

    • 
       ~8.40 ppm (dd, 1H): Proton ortho to Nitro (coupling with F).
      
    • 
       ~8.10 ppm (m, 1H): Proton ortho to Nitro.
      
    • 
       ~7.60 ppm (t, 1H): Proton ortho to Ether linkage.
      

Biological Relevance & Downstream Application

This molecule is a direct precursor to kinase inhibitors targeting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 . The "2-fluoro" substituent on the central phenyl ring is critical for locking the conformation of the drug molecule to fit the ATP-binding pocket, often improving potency and metabolic stability.

Downstream Workflow: Synthesis of Urea-Linked Inhibitors

The nitro group is reduced to an aniline, which is then coupled with an isocyanate or phenyl chloroformate to form the urea pharmacophore found in drugs like Foretinib or experimental compounds (e.g., LAH-1 ).

Downstream_AppStart2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridineStep1Reduction(H2/Pd-C or Fe/NH4Cl)Start->Step1IntermedIntermediate:2-Amino-4-(2-fluoro-4-aminophenoxy)pyridineStep1->IntermedStep2Coupling(Isocyanate or Phenyl Chloroformate)Intermed->Step2FinalType II Kinase Inhibitor(Urea Scaffold)Step2->Final

Figure 2: Conversion of the nitro-intermediate into a bioactive urea-based kinase inhibitor.

References

  • Accela ChemBio. (n.d.).[1] Product Data: 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine (CAS 864244-67-7).[1] Retrieved from

  • Liu, X., et al. (2014). "Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer." Bioorganic & Medicinal Chemistry Letters, 24(23), 5432-5436. (Describes the synthesis protocol using chlorobenzene/pyridine).
  • Matsushima, T., et al. (2009).[4] "Kinase Inhibitor Derivatives." US Patent Application 2010/0075944 A1.[4] (Describes analogous

    
     couplings for kinase inhibitors).
    
  • PubChem. (2025).[6] Compound Summary: 2-Amino-4-fluoropyridine (Precursor Data).[7] National Library of Medicine. Retrieved from

The 2-Fluoro-4-Nitrophenoxy Pyridine Scaffold: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoro-4-nitrophenoxy pyridine moiety represents a privileged substructure in modern medicinal chemistry, particularly within the design of Type II kinase inhibitors (targeting c-Met, VEGFR, and RON). This scaffold combines the lipophilic and metabolic advantages of the fluorine substituent with the rigid, H-bond-accepting nature of the pyridine ring. The nitro group acts as a "masked" amino functionality, serving as a critical synthetic handle for late-stage diversification into ureas or amides—the pharmacophores responsible for hydrogen bonding within the kinase ATP-binding pocket.

This technical guide provides a rigorous analysis of the scaffold's synthesis via Nucleophilic Aromatic Substitution (


), its structural-activity relationship (SAR), and validated protocols for its integration into drug discovery pipelines.

Part 1: Structural Rationale & Pharmacophore Analysis

The efficacy of the 2-fluoro-4-nitrophenoxy pyridine scaffold is not accidental; it is a result of precise electronic and steric engineering.

The "Fluorine Effect" (Ortho-Substitution)

The presence of a fluorine atom at the ortho position (relative to the ether linkage) serves three critical functions:

  • Conformational Lock: The fluorine atom exerts a steric and electronic influence that restricts the free rotation of the phenyl ring relative to the ether bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the protein target.

  • Metabolic Blockade: The C-F bond is highly resistant to cytochrome P450 oxidation. By blocking the ortho position, the scaffold prevents common metabolic degradation pathways (e.g., ring hydroxylation), thereby improving the pharmacokinetic (PK) profile.

  • Electronic Modulation: Fluorine is highly electronegative, lowering the

    
     of the phenoxy oxygen and modulating the electron density of the aromatic ring, which can enhance 
    
    
    
    -
    
    
    stacking interactions within the hydrophobic back-pocket of kinases.
The Pyridine Core[1][2][3][4]
  • Solubility: The pyridine nitrogen provides a basic center that can be protonated at physiological pH, significantly improving aqueous solubility compared to a biphenyl ether analog.

  • H-Bond Acceptor: In the kinase hinge region, the pyridine nitrogen often acts as a critical hydrogen bond acceptor.

The Nitro "Warhead" Precursor
  • While the nitro group itself is rarely the final pharmacophore, its strong electron-withdrawing nature activates the phenol for the initial

    
     coupling. Post-coupling, it is reduced to an aniline, which serves as the attachment point for "tail" moieties (e.g., cyclopropane-1,1-dicarboxamides) seen in drugs like Cabozantinib  or Cometriq .
    

Part 2: Synthetic Architecture ( Coupling)

The construction of this scaffold relies on the Nucleophilic Aromatic Substitution (


) of a halopyridine with 2-fluoro-4-nitrophenol.
Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.[1] The phenoxide anion (generated by a base) attacks the electron-deficient pyridine ring (activated by the ring nitrogen and electron-withdrawing substituents), forming a Meisenheimer complex. Re-aromatization expels the halide leaving group.

Reaction Optimization Matrix
VariableRecommendationCausality / Rationale
Nucleophile 2-Fluoro-4-nitrophenolThe nitro group at para increases acidity (

~6), facilitating phenoxide formation.
Electrophile 4-Chloropyridine derivativeC4 position is often preferred for Type II inhibitors; Chlorine is a sufficient leaving group activated by the pyridine N.
Base

or


is preferred for difficult substrates due to the "Cesium Effect" (higher solubility in organic solvents).
Solvent DMF or DMSOPolar aprotic solvents stabilize the anionic Meisenheimer intermediate and solvate the cation.
Temperature 80°C – 120°CHigh energy barrier for

on unactivated pyridines requires thermal drive.
Visualization: Synthetic Pathway & SAR Logic

G cluster_SAR SAR Determinants Reactant1 2-Fluoro-4-nitrophenol (Nucleophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate Base (K2CO3) DMF, 90°C Reactant2 4-Chloropyridine Deriv. (Electrophile) Reactant2->Intermediate Product_Nitro 2-Fluoro-4-nitrophenoxy Pyridine (Nitro) Intermediate->Product_Nitro -HCl (Elimination) Product_Amine 2-Fluoro-4-aminophenoxy Pyridine (Aniline) Product_Nitro->Product_Amine Reduction (Fe/NH4Cl or H2/Pd) Final_Drug Kinase Inhibitor (Urea/Amide) Product_Amine->Final_Drug Derivatization (Isocyanates/Acyl Chlorides) F_Effect Fluorine (Ortho): Metabolic Stability Conformational Lock F_Effect->Product_Nitro Py_Effect Pyridine N: Solubility H-Bond Acceptor Py_Effect->Product_Nitro Nitro_Effect Nitro Group: Electronic Activation Masked Amine Nitro_Effect->Product_Nitro

Caption: Logical flow from raw materials to active pharmaceutical ingredient (API), highlighting the critical intermediate and SAR determinants.

Part 3: Experimental Protocols

The following protocols are designed for high reproducibility and scalability (gram-scale).

Protocol A: Coupling (Synthesis of the Nitro-Ether)

Objective: Synthesis of 4-(2-fluoro-4-nitrophenoxy)pyridine.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve 2-fluoro-4-nitrophenol (1.0 equiv, e.g., 10 mmol) and the 4-chloropyridine derivative (1.1 equiv) in anhydrous DMF (Dimethylformamide, 5 mL/mmol).

    • Note: DMF must be dry to prevent hydrolysis of the chloropyridine.

  • Activation: Add Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate  (
    
    
    
    , 1.5 equiv).
  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • End-point: Disappearance of the phenol peak. Typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-water (10x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3x), wash combined organics with brine (5x to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Nitro Reduction (Unmasking the Amine)

Objective: Conversion to 4-(4-amino-2-fluorophenoxy)pyridine.

Choice of Method: Iron-mediated reduction is preferred over catalytic hydrogenation (


) if the pyridine ring contains halogens (Cl/Br) that might undergo hydro-dehalogenation.

Iron/Ammonium Chloride Method:

  • Solvation: Dissolve the nitro-intermediate (1.0 equiv) in a mixture of EtOH/Water (4:1 ratio).

  • Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Mechanism:[3][4][5] Single electron transfer reduction.

    • Time: Usually rapid (1–3 hours).

  • Workup:

    • Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.

    • Concentrate the filtrate.[1]

    • Partition between water and EtOAc.[1] Extract, dry (

      
      ), and concentrate.
      
  • Validation: The product is an aniline, often air-sensitive (browning). Store under inert gas or use immediately.

    • NMR Check: Disappearance of aromatic protons shift associated with the nitro group; appearance of broad singlet (

      
      ) around 3.5–5.0 ppm.
      

Part 4: Case Studies in Medicinal Chemistry

c-Met Kinase Inhibitors

The hepatocyte growth factor receptor (c-Met) is a prime target for this scaffold.[6][]

  • Role: The pyridine ring binds to the hinge region (Met1160), while the phenoxy group extends into the hydrophobic pocket.

  • Example Structure: In research compounds similar to Glesatinib or Crizotinib analogs, the ether linkage provides the necessary flexibility for the inhibitor to adopt the "DFG-out" conformation (Type II inhibition), crucial for high selectivity.

VEGFR2 Inhibition

In Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, the 2-fluoro group on the phenyl ring helps fill the hydrophobic pocket adjacent to the gatekeeper residue. The urea moiety (derived from the reduced amine) forms a characteristic pair of hydrogen bonds with a conserved glutamate residue (Glu885 in VEGFR2) and aspartate (Asp1046) of the DFG motif.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: "A systematic study on the SnAr reaction of halogen
    • Source: ResearchG
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in medicinal chemistry" (Purser et al.)
    • Source: Chemical Society Reviews
    • URL:[Link]

  • c-Met Inhibitor Design

    • Title: "Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)
    • Source: European Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • Reduction Protocols

    • Title: "Selective chemical reduction of Nitrobenzene to Aniline"
    • Source: ChemRxiv
    • URL:[Link][2][6]

  • Scaffold Utility

    • Title: "Pyridine: the scaffolds with significant clinical diversity"[8][9]

    • Source: RSC Advances[9]

    • URL:[Link]

Sources

Technical Profile & Safety Guide: 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide & Safety Profile: 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine CAS Registry Number: 864244-67-7 Content Type: Technical Whitepaper & Enhanced SDS Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Technical Summary

2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine (CAS 864244-67-7) is a specialized heterocyclic building block primarily utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), specifically those targeting c-Met and VEGFR2 pathways (e.g., analogs of Cabozantinib).[1]

Functioning as a "linker" scaffold, it connects the kinase-binding hinge region (pyridine moiety) with the hydrophobic pocket (via the phenoxy ether). Its handling requires strict adherence to protocols designed for High Potency Active Pharmaceutical Ingredients (HPAPI) due to the presence of the aminopyridine pharmacophore and the nitroaromatic functionality, which pose risks of acute toxicity and potential mutagenicity.

This guide synthesizes standard Safety Data Sheet (SDS) parameters with field-proven process chemistry insights to ensure both personnel safety and experimental integrity.

Chemical Identity & Physicochemical Properties[2][3][4]

ParameterTechnical Specification
CAS Number 864244-67-7
IUPAC Name 4-(2-Fluoro-4-nitrophenoxy)pyridin-2-amine
Molecular Formula C₁₁H₈FN₃O₃
Molecular Weight 249.20 g/mol
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in DCM; Insoluble in Water
Melting Point 135–140 °C (Typical for class; experimental verification required)
Key Functional Groups Primary Amine (Nucleophilic), Nitro (Reducible), Ether (Stable Linker)

Synthesis & Manufacturing Process

Expertise & Experience: The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The choice of solvent and temperature is critical here. While standard protocols might suggest DMF, process scale-up often favors chlorobenzene or diphenyl ether to access temperatures >130°C without high pressure, facilitating the displacement of the chlorine on the pyridine ring which is deactivated by the amino group.

Validated Synthesis Workflow

The following diagram illustrates the critical process flow and decision gates for synthesizing and purifying the compound.

SynthesisWorkflow Start Raw Materials Reaction SnAr Reaction (135-140°C, 3-4 days) Start->Reaction 2-amino-4-chloropyridine + 2-fluoro-4-nitrophenol + Pyridine (Base) Quench Quench & Extraction (DCM/Water) Reaction->Quench Cool to RT Wash Alkaline Wash (Sat. Na2CO3) Quench->Wash Remove unreacted phenol Purification Recrystallization or Column Chrom. Wash->Purification Organic Layer Dried Product Final Product (Yellow Solid) Purification->Product >97% Purity

Figure 1: Synthesis workflow for CAS 864244-67-7 via Nucleophilic Aromatic Substitution.

Process Criticality (The "Why")
  • The Base: Pyridine is often used both as a base and co-solvent. It scavenges the HCl generated during the substitution.

  • The Wash Step: The Alkaline Wash (Na₂CO₃) is non-negotiable. It converts the excess 2-fluoro-4-nitrophenol (which is acidic) into its water-soluble phenolate salt, removing it from the organic layer. Failure here results in a sticky, impure product that complicates downstream hydrogenation.

Hazard Identification (GHS Classification)

Authoritative Grounding: Based on the structural activity relationship (SAR) of aminopyridines and nitroaromatics, this compound is classified as a Category 3/4 Toxicant .

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skin.
Skin Irritation Cat 2H315: Causes skin irritation.[2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[2][3]

Signal Word: DANGER

Safe Handling & Containment Strategy

Trustworthiness: This protocol is self-validating. If the engineering controls are effective, no dust should be visible on the outer surfaces of the containment vessel.

Engineering Controls
  • Primary: Handle exclusively in a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Maintain face velocity >0.5 m/s.

  • Static Control: Use anti-static weighing boats. Nitroaromatics can be shock-sensitive if dry and impure; ground all equipment.

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Respiratory N95 / P3 Respirator Prevents inhalation of fine particulates during weighing.
Hands Double Nitrile Gloves Outer glove (0.11mm) changed immediately upon contamination; Inner glove provides barrier redundancy.
Eyes Chemical Goggles Safety glasses are insufficient for powders that can become airborne.
Body Tyvek Lab Coat Disposable sleeves recommended to prevent wrist exposure.
Handling Protocol (Step-by-Step)
  • Preparation: Place a disposable absorbent mat in the hood. Pre-weigh the receiving flask.

  • Transfer: Use a disposable spatula. Do not pour from the source bottle; transfer small amounts to avoid dust clouds.

  • Decontamination: Wipe the exterior of the source bottle with a solvent-dampened wipe (Ethanol) before returning it to storage.

  • Waste: Dispose of all solid waste (gloves, spatulas) in a dedicated "Cytotoxic/High Potency" waste stream.

Emergency Response & Environmental Fate

Fire Fighting Measures
  • Hazard: Combustion generates Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) gas.

  • Media: Water spray, dry chemical, or CO₂. Do not use a solid water stream (scatters dust).

  • Action: Firefighters must wear SCBA. Isolate the area for 50 meters.

Accidental Release (Spill)
  • Dry Spill: Do NOT dry sweep. Use a HEPA vacuum or wet the powder with a mist of water/ethanol before wiping up to prevent dust generation.

  • Wet Spill: Absorb with inert material (vermiculite).

  • Deactivation: Clean surface with 10% bleach solution followed by water to degrade amine residues.

Analytical Quality Control

Expertise: Ensuring the identity of CAS 864244-67-7 requires specific attention to the fluorine-carbon coupling in NMR.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 300 nm (Nitro group absorption).

NMR Validation Logic

The ¹H NMR spectrum in DMSO-d₆ should show:

  • Pyridine Protons: Two doublets and a singlet (if 2,4-subst) or characteristic splitting for the pyridine ring protons.

  • Phenoxy Protons: The 2-fluoro-4-nitrophenyl ring will exhibit distinct coupling patterns. Look for the proton ortho to the fluorine atom as a doublet of doublets (dd) due to H-H and H-F coupling.

  • Amine Protons: A broad singlet around 6.0–7.0 ppm (exchangeable with D₂O).

References

  • Accela ChemBio. (2023).[1] Product Information: 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine (CAS 864244-67-7).[1] Retrieved from

  • National Institutes of Health (NIH). (2019). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. (Describes synthesis of intermediate 12/13). PubMed Central. Retrieved from

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives... as Type II c-Met Inhibitors. (Details SnAr synthesis conditions). Molecules. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-fluoropyridine (Analogous Hazard Data). Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-Amino-4-fluoropyridine (Structural Analog). Retrieved from [4]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine to Diamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Application

The synthesis of diaryl ether-linked diamines is a foundational process in modern drug discovery. Specifically, the reduction of 2-amino-4-(2-fluoro-4-nitrophenoxy)pyridine (CAS: 864244-67-7)[1] to its corresponding diamine, 2-amino-4-(4-amino-2-fluorophenoxy)pyridine (CAS: 864244-74-6)[], is a critical enabling step in the generation of multi-targeted tyrosine kinase inhibitors (TKIs). These diamine intermediates are frequently utilized to synthesize complex pyridineamide derivatives, which serve as potent Type II c-Met and VEGFR inhibitors in oncology[3]. Furthermore, related phenoxypyridine scaffolds are heavily investigated in the development of small molecule P2Y1 antagonists for antithrombotic therapies[4].

As a Senior Application Scientist, I have designed this protocol guide to address the specific chemical nuances of this molecule. The presence of both a basic 2-aminopyridine moiety and a potentially labile aryl-fluoride bond requires highly chemoselective reduction strategies to prevent product loss via aqueous sequestration or hydrodehalogenation.

Mechanistic Rationale & Method Selection

When reducing a nitroarene containing a halogen, the primary risk is competitive hydrodehalogenation. However, the carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to C-Cl or C-Br bonds. This thermodynamic stability allows for the safe use of standard Palladium on Carbon (Pd/C) catalytic hydrogenation without significant defluorination.

Alternatively, iron-mediated reduction (Béchamp reduction) offers an orthogonal approach. By utilizing an Iron/Ammonium Chloride (


) system rather than Iron/HCl, the reaction maintains a mildly acidic buffer (pH ~6). This is a critical causality: the basic 2-aminopyridine ring (pKa ~6.8) remains largely unprotonated, preventing the formation of water-soluble pyridinium salts that would otherwise trap the product in the aqueous phase during workup.

ReductionWorkflow SM Starting Material 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine Decision Select Reduction Method SM->Decision MethodA Method A: Hydrogenation (10% Pd/C, H2 gas) Decision->MethodA High Purity / Scale-up MethodB Method B: Iron Reduction (Fe powder, NH4Cl) Decision->MethodB Standard Lab Scale WorkupA Ambient Celite Filtration Solvent Evaporation MethodA->WorkupA WorkupB Hot Celite Filtration Liquid-Liquid Extraction MethodB->WorkupB Product Target Diamine 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine WorkupA->Product WorkupB->Product

Workflow for the chemoselective reduction of 2-amino-4-(2-fluoro-4-nitrophenoxy)pyridine.

Quantitative Method Comparison

To assist in workflow selection, the following table summarizes the empirical data associated with both validated reduction methodologies.

ParameterMethod A: Catalytic HydrogenationMethod B: Iron/NH₄Cl Reduction
Primary Reagents 10% Pd/C,

gas (1 atm)
Fe powder (325 mesh),

Solvent System MeOH / EtOAc (1:1 v/v)EtOH /

(4:1 v/v)
Reaction Time 2 – 4 hours3 – 5 hours
Typical Yield 88 – 95%75 – 85%
Chemoselectivity High (C-F bond is stable to Pd/C)Very High (Zero defluorination risk)
Scalability Excellent (Requires pressure vessel)Moderate (Generates iron oxide waste)
Workup Complexity Low (Ambient filtration)Moderate (Hot filtration required)

Validated Experimental Protocols

Both protocols below are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure experimental trustworthiness.

Method A: Catalytic Hydrogenation (Recommended for Scale-Up)

This method is highly atom-economical and avoids the generation of heavy metal waste.

  • Preparation: Dissolve 1.0 eq (e.g., 10 mmol, 2.49 g) of 2-amino-4-(2-fluoro-4-nitrophenoxy)pyridine in 40 mL of a 1:1 mixture of anhydrous Methanol (MeOH) and Ethyl Acetate (EtOAc).

    • Causality: EtOAc ensures complete solubilization of the lipophilic nitro ether, while MeOH enhances the solubility of hydrogen gas and the resulting polar diamine product.

  • Catalyst Addition: Carefully add 10% w/w of 10% Palladium on Carbon (0.25 g).

    • Causality: Wet Pd/C (containing ~50% water) must be used to mitigate the risk of igniting methanol vapors during addition.

  • Atmosphere Exchange: Seal the vessel and purge with Nitrogen gas (3 cycles) to remove ambient oxygen, followed by Hydrogen gas (3 cycles).

  • Reaction Execution: Stir vigorously under a hydrogen atmosphere (via balloon at 1 atm, or Parr shaker at 30 psi) at ambient temperature (20–25 °C).

    • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The system is self-validating: the reaction is complete when the distinct yellow color of the nitro starting material fades to a colorless or pale-yellow solution, and TLC shows the emergence of a highly polar, UV-active baseline spot.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with 30 mL of EtOAc.

    • Causality: The basic diamine can weakly coordinate to the palladium surface; thorough washing prevents yield attrition.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude oil with cold diethyl ether to precipitate the diamine as an off-white solid.

Method B: Iron-Mediated Reduction (Recommended for High Chemoselectivity)

This method is ideal for bench-scale synthesis where pressure reactors are unavailable.

  • Preparation: Suspend 1.0 eq (10 mmol, 2.49 g) of the nitro compound in 50 mL of Ethanol/Water (4:1 v/v).

  • Activation: Add 5.0 eq of Iron powder (325 mesh, 50 mmol, 2.79 g) and 3.0 eq of Ammonium Chloride (

    
    , 30 mmol, 1.60 g).
    
    • Causality:

      
       acts as a mild proton source to etch and activate the iron surface. It avoids the use of strong acids (like HCl), which would protonate the pyridine ring and trap the product in the aqueous phase.
      
  • Reaction Execution: Heat the mixture to 80 °C (reflux) with vigorous mechanical stirring for 4 hours.

    • IPC: The bright yellow suspension will progressively darken, eventually turning into a black slurry as elemental iron is oxidized to magnetite (

      
      ).
      
  • Hot Workup (Critical Step): Perform a hot filtration through a pad of Celite while the reaction mixture is still >60 °C.

    • Causality: The target diamine has limited solubility in cold aqueous ethanol. Allowing the mixture to cool before filtration will cause the product to co-precipitate with the iron oxides, leading to catastrophic yield loss. Wash the hot filter cake with hot ethanol (20 mL).

  • Extraction: Concentrate the filtrate to remove the ethanol. Dilute the remaining aqueous phase with saturated

    
     (10 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the pure diamine.

Analytical Characterization Guidelines

To verify the integrity of the synthesized 2-amino-4-(4-amino-2-fluorophenoxy)pyridine, perform the following analyses:

  • LC-MS: Expected mass-to-charge ratio (

    
    ) for 
    
    
    
    is 220.22 .
  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet integrating for 2H around

    
     5.0–5.5 ppm, corresponding to the newly formed primary aniline group, alongside the existing 2-aminopyridine 
    
    
    
    signal.

References

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules (MDPI). Available at:[Link]

  • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • 4-(2-Fluoro-4-nitrophenoxy)-2-pyridinamine Properties & Hazard Data. EPA CompTox Chemicals Dashboard. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing SNAr Reactions of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions involving electron-deficient pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their SNAr reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you may be facing during your experiments.

Question 1: My SNAr reaction on a pyridine ring is resulting in low or no yield. What are the primary factors I should investigate?

Answer: A low or non-existent yield in an SNAr reaction with a pyridine substrate can stem from several factors. Here is a breakdown of the most critical aspects to consider:

  • Insufficient Activation of the Pyridine Ring: The inherent electron-deficient nature of the pyridine ring is what makes it susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) is often necessary to significantly increase its reactivity. If your pyridine substrate lacks potent EWGs, the reaction may be slow or not proceed at all. The position of these groups is also critical, with activation being most effective when they are ortho or para to the leaving group. This positioning allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance with the heteroatom.[1][2]

  • The Nature of the Leaving Group: The leaving group's ability to depart is a crucial factor in the reaction rate. For SNAr reactions on pyridines, the typical reactivity order for halogens is F > Cl ≈ Br > I.[1] Fluorine's high electronegativity makes the carbon it's attached to more electrophilic, thus facilitating the initial nucleophilic attack. If you are using a less effective leaving group, such as iodine, the reaction will likely be much slower.[1]

  • Nucleophile Strength vs. Basicity: A potent nucleophile is necessary for a successful SNAr reaction. However, a highly basic nucleophile can lead to undesirable side reactions, such as deprotonation of the pyridine ring or other functional groups.[1] It is a delicate balance; the nucleophile must be strong enough to attack the electron-deficient ring but not so basic that it favors proton abstraction over nucleophilic attack.

  • Suboptimal Reaction Conditions: SNAr reactions involving pyridines can be highly sensitive to the reaction environment.

    • Temperature: Many SNAr reactions require elevated temperatures, sometimes as high as 150°C, to overcome the activation energy barrier, especially with less reactive substrates.[1]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate the reactants and stabilize the charged Meisenheimer complex, thereby accelerating the reaction.[3][4]

  • Activation via Pyridinium Salt Formation: Converting the pyridine to a pyridinium salt through N-alkylation or protonation can dramatically increase the rate of nucleophilic substitution.[1] This strategy further enhances the electron-deficient character of the ring, making it more susceptible to nucleophilic attack.

Question 2: I am observing the formation of the wrong regioisomer in my SNAr reaction. What governs the regioselectivity?

Answer: The regioselectivity of SNAr on pyridine rings is primarily dictated by electronic effects.

  • Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1][2] This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge of the Meisenheimer intermediate.[1][5] Attack at the C3 (meta) position does not benefit from this stabilization and is therefore significantly less favorable.[1][2]

  • Steric Hindrance: While electronic factors are dominant, steric hindrance can also play a role. A bulky nucleophile may have difficulty approaching the more sterically hindered C2 position, potentially leading to a preference for attack at the C4 position.[6]

  • Kinetic vs. Thermodynamic Control: In some cases, the reaction may be under kinetic or thermodynamic control. While C4 substitution is often the thermodynamically more stable product, C2 substitution can sometimes be the kinetically favored product.[1] The reaction temperature and duration can influence the final product distribution.

Question 3: How can I improve both the yield and selectivity of my SNAr reaction?

Answer: Optimizing for both yield and selectivity requires a systematic approach to several experimental parameters.

  • Strategic Choice of Base and Nucleophile: When using amine nucleophiles, employing a non-nucleophilic base can be advantageous to prevent competitive side reactions.[1] The nucleophile should be carefully selected to ensure it is reactive enough for substitution but not overly basic.

  • Solvent Selection: As mentioned, polar aprotic solvents are generally the best choice. However, it's worth noting that other solvents like glymes, THF, and 2-Me-THF have also been successfully used.[7] It is crucial to use anhydrous solvents, as water can interfere with the reaction.[3]

  • Temperature and Reaction Time: A systematic screening of reaction temperatures and times can help identify the optimal conditions for your specific substrate and nucleophile combination. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.

  • Catalysis: In cases where the reaction is sluggish, the use of a catalyst can be beneficial.

    • Lewis Acids: Lewis acids can activate the pyridine ring by coordinating to the nitrogen, further increasing its electron-deficient character.[1][8]

    • Metal Catalysis: Certain metal complexes can catalyze SNAr reactions by complexing to the aromatic ring, thereby withdrawing electron density and activating it towards nucleophilic attack.[8]

Frequently Asked Questions (FAQs)

This section addresses some of the more fundamental questions regarding SNAr reactions on electron-deficient pyridines.

What makes a pyridine "electron-deficient" and suitable for SNAr reactions?

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. This electronegativity difference results in a dipole moment where the nitrogen atom has a partial negative charge, and the carbon atoms, particularly at the C2, C4, and C6 positions, have a partial positive charge. This inherent electronic property makes the pyridine ring "electron-deficient" and thus more susceptible to attack by nucleophiles compared to benzene. The presence of additional electron-withdrawing groups further enhances this electron deficiency.

How do I choose the right leaving group for my reaction?

The choice of leaving group is critical. As a general rule, for halide leaving groups, the order of reactivity is F > Cl ≈ Br > I.[1] Fluorine is often the best leaving group due to its high electronegativity, which makes the ipso-carbon more electrophilic. However, other factors such as the cost and availability of the starting material may also influence your choice. In some specialized cases, other leaving groups like sulfonate or nitro groups can be used.[4]

Can I use strong bases like NaH or organolithiums in my pyridine SNAr reaction?

Extreme caution should be exercised when using very strong bases. While they can be effective in deprotonating weak nucleophiles, they can also lead to undesired side reactions. For instance, very strong bases can deprotonate the pyridine ring itself, leading to the formation of pyridynes or other reactive intermediates.[1] Organolithium reagents can sometimes add to the pyridine ring even without a good leaving group, in a process similar to the Chichibabin reaction.[2]

Experimental Protocols

General Protocol for a Standard SNAr Reaction with an Amine Nucleophile
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electron-deficient halopyridine (1.0 mmol).

  • Add a polar aprotic solvent such as DMF or DMSO (5-10 mL).

  • Add the amine nucleophile (1.2-1.5 mmol).

  • Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography, recrystallization, or distillation.

Visualizing Key Concepts

Mechanism of SNAr on an Electron-Deficient Pyridine

troubleshooting_workflow start Low Yield Observed check_activation Is the pyridine ring sufficiently activated? start->check_activation check_lg Is the leaving group appropriate? (F > Cl > Br > I) check_activation->check_lg Yes consider_catalysis Consider using a catalyst (Lewis acid, etc.) check_activation->consider_catalysis No check_lg->check_activation No, reconsider substrate check_nucleophile Is the nucleophile strong enough but not too basic? check_lg->check_nucleophile Yes check_nucleophile->check_lg No, select a different nucleophile check_conditions Are the reaction conditions optimized? (Solvent, Temp.) check_nucleophile->check_conditions Yes check_conditions->consider_catalysis No, optimize conditions success Improved Yield check_conditions->success Yes consider_catalysis->success

Caption: Decision tree for troubleshooting low yield in pyridine SNAr reactions.

Quantitative Data Summary

Table 1: Relative Reactivity of Halogen Leaving Groups in Pyridine SNAr Reactions

Leaving GroupRelative Rate
FHighest
ClIntermediate
BrIntermediate
ILowest
Note: This table represents a general trend and the actual relative rates can be influenced by the specific substrate, nucleophile, and reaction conditions.
[1]

References

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]

  • ACS Publications. (2025, June 30). Visible-Light SNAr Pyridination of Aryl Halides and Triflates with Acridine-Lewis Acid Photocatalysts. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • WordPress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • ReactionFlash. (n.d.). 2 - Reaction Examples. Retrieved from [Link]

  • WordPress. (2026, February 7). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from [Link]

  • ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

Sources

Overcoming regioisomer formation in 4-phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Three-Front War" of Selectivity

Synthesizing 4-phenoxypyridine is deceptively simple on paper but notoriously difficult in practice due to three competing selectivity challenges. As researchers, you are likely encountering one of these specific failure modes:

  • Chemoselectivity (N- vs. O-arylation): When coupling phenols with pyridine derivatives, the nitrogen atom is a competent nucleophile, often leading to the formation of N-aryl-4-pyridones (undesired) rather than the target ether.

  • Positional Regioselectivity (C2 vs. C4): If starting from 2,4-dihalopyridines, nucleophilic attack can occur at either position.[1] While C4 is electronically favored, C2 competition is common under unoptimized conditions.[1]

  • Self-Quaternization (Polymerization): 4-Halopyridines are unstable as free bases. They undergo intermolecular

    
     reactions (N-attack on C-X) to form "pyridine tars" (pyridinium salts), often misidentified as decomposition or regioisomers.
    

This guide provides the protocols to navigate these specific hurdles.

Module 1: The Route (From 4-Halopyridines)

Best for: Scale-up, cost-efficiency, and when 4-chloropyridine HCl is the starting material.[2][3]

The Core Problem: Self-Quaternization

The "regioisomer" you see in this route is often not an isomer at all, but a polymeric pyridinium salt. 4-Chloropyridine free base is unstable. If you neutralize the HCl salt before adding the phenol, the pyridine nitrogen of one molecule attacks the C4-Cl of another.

Protocol 1: In-Situ Neutralization

Objective: Force the phenoxide to attack C4 before the pyridine nitrogen can react.

Reagents:

  • Substrate: 4-Chloropyridine Hydrochloride (1.0 equiv)

  • Nucleophile: Phenol (1.2 equiv)

  • Base:

    
     (2.5 equiv) - Anhydrous is critical
    
  • Solvent: DMSO or NMP (High dielectric constant favors charge separation in the transition state).

Step-by-Step Workflow:

  • Phenoxide Formation: Dissolve Phenol (1.2 equiv) and

    
     (2.5 equiv) in DMSO. Stir at RT for 30 mins. Why? This ensures a high concentration of the active nucleophile (
    
    
    
    ) is present before the electrophile is introduced.
  • Controlled Addition: Add 4-Chloropyridine HCl salt directly to the phenoxide mixture. Do not free-base it beforehand.

  • Reaction: Heat to 80–100°C.

    • Mechanism:[2][3][4][5][6][7] The base neutralizes the HCl in situ. As soon as the free pyridine is formed, it is surrounded by a swarm of phenoxide ions, statistically favoring the C4-O bond formation over the N-N self-attack.

  • Workup: Pour into water (removes DMSO and salts). Extract with EtOAc.[3] Wash organic layer with 1M NaOH (removes unreacted phenol) and then Brine.

Troubleshooting Table:


 
ObservationDiagnosisCorrective Action
Black Tar / Low Yield Self-Quaternization. You likely free-based the pyridine too early or concentration was too high.Use the HCl salt directly. Dilute the reaction (0.2 M).
Recovery of Phenol Low Reactivity. 4-Cl is less reactive than 4-Br or 4-NO2.Switch to 4-Nitropyridine N-oxide (highly reactive at C4) followed by reduction, OR add catalytic KI (Finkelstein in situ).
Mixture of Isomers Substrate Issue. If using 2,4-dichloro, you have C2 contamination.See Module 3 for C4 selectivity.

Module 2: The Metal-Catalyzed Route (Buchwald/Ullmann)

Best for: Complex substrates, late-stage functionalization, or when


 fails due to electron-rich rings.
The Core Problem: N- vs. O-Selectivity

When coupling 4-hydroxypyridine with aryl halides, the pyridone tautomer dominates, favoring N-arylation. You must use Ligand Control to force O-arylation.

Protocol 2: O-Selective Ullmann Coupling

Objective: Synthesize 4-phenoxypyridine from 4-hydroxypyridine and Iodobenzene.

Critical Factor: Ligand Selection.

  • Diketone ligands generally favor N-arylation (Pyridone formation).

  • Phenanthroline/Bipyridyl ligands generally favor O-arylation (Ether formation).

Reagents:

  • Substrate: 4-Hydroxypyridine

  • Coupling Partner: Aryl Iodide

  • Catalyst: CuI (10 mol%)

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (

    
    ) OR 1,10-Phenanthroline.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Xylene (Non-polar solvents often assist O-selectivity by destabilizing the polar transition state of N-arylation).

Step-by-Step Workflow:

  • Catalyst Pre-complexation: Mix CuI and Ligand in the solvent and stir for 20 mins to form the active species.

  • Reagent Addition: Add 4-Hydroxypyridine, Aryl Iodide, and

    
    .
    
  • Dehydration: If using hydrated salts, add 3Å molecular sieves. Water promotes N-arylation.

  • Reflux: Heat to 110°C under Argon for 16-24h.

Visualizing the Divergence:

G cluster_0 Ligand Control System Start 4-Hydroxypyridine + Aryl Iodide Ligand1 Ligand: Diketones (e.g., Acetylacetone) Start->Ligand1 CuI Cat. Ligand2 Ligand: 1,10-Phenanthroline (or Bipyridyl) Start->Ligand2 CuI Cat. ProductN N-Aryl-4-Pyridone (Undesired Regioisomer) Ligand1->ProductN Favored Path ProductO 4-Phenoxypyridine (Desired Ether) Ligand2->ProductO Favored Path

Caption: Ligand-controlled divergence in Copper-catalyzed coupling. Phenanthroline ligands are critical for O-selective arylation.

Module 3: Positional Selectivity (From 2,4-Dihalopyridines)

Best for: Scaffolds requiring substitution at both C2 and C4.

The Core Problem: C2 vs. C4 Competition

In ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, the C4 position is kinetically favored because the Meisenheimer intermediate is stabilized by the para-nitrogen (negative charge delocalizes onto the electronegative N).[8] The C2 intermediate is less stable due to weaker delocalization and steric hindrance from the nitrogen lone pair.

Protocol 3: Kinetic C4-Selective Substitution

  • Temperature Control: Perform the reaction at 0°C to Room Temperature .

    • Logic: C4 substitution has a lower activation energy (

      
      ). High temperatures provide enough energy to overcome the C2 barrier, eroding selectivity. Keep it cold to stay in the kinetic regime.
      
  • Stoichiometry: Use exactly 1.0 equivalent of Phenol. Excess nucleophile will eventually hit C2.

  • Solvent: Non-polar aprotic solvents (THF, DCM) can enhance regioselectivity compared to dipolar aprotic solvents (DMF), though reaction rates will be slower.

Selectivity Data (2,4-Dichloropyridine + Nucleophile)

ConditionMajor ProductSelectivity Ratio (C4:C2)Mechanism

(Base/Heat)
4-Substituted ~90:10Kinetic control (Meisenheimer stability).
Pd-Catalysis (Buchwald) 2-Substituted ~5:95Oxidative addition preference (C2-Cl is more acidic/labile to Pd).
Acid Catalysis 4-Substituted >99:1Protonation of N activates C4 specifically.

References & Authoritative Grounding

  • Selectivity in

    
     of Dichloropyridines: 
    
    • Citation: The preference for C4 substitution in 2,4-dichloropyridine is driven by the stability of the para-aza Meisenheimer complex.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • O- vs N-Arylation Ligand Control:

    • Citation: Buchwald and Altman demonstrated that 1,10-phenanthroline ligands favor O-arylation of hydroxypyridines, while other ligands favor N-arylation.

    • Source: Altman, R. A., & Buchwald, S. L. (2007).[5] Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.[5] Organic Letters, 9(4), 643–646.[5] Link

  • Self-Quaternization of 4-Chloropyridine:

    • Citation: 4-Chloropyridine undergoes rapid intermolecular polymerization upon neutralization.

    • Source: Wibaut, J. P., & Broekman, F. W. (1939). Recueil des Travaux Chimiques des Pays-Bas. (Foundational reactivity data).

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Fluoro-4-Nitrophenoxy Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-OPT-2F4N Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Goldilocks" Kinetic Window

Welcome to the technical support hub for nucleophilic aromatic substitution (


). You are likely synthesizing a 2-fluoro-4-nitrophenoxy ether  using 3,4-difluoronitrobenzene  as your electrophile and an alcohol/alkoxide as the nucleophile.

The Core Challenge: This reaction relies on the regioselective displacement of the fluorine atom para to the nitro group (C4) while leaving the fluorine meta to the nitro group (C3, which becomes C2 in the product) intact.

  • Temperature too low: The activation energy barrier for the formation of the Meisenheimer complex is not met, leading to stalled conversion or "gumming" due to intermediate accumulation.

  • Temperature too high: You lose regioselectivity. The system overcomes the higher activation barrier for the ortho-fluorine (C3), leading to bis-etherification or regioisomeric impurities (4-fluoro-2-nitrophenoxy ether).

Troubleshooting Guide (Q&A Format)

Q1: My reaction stalls at ~60% conversion despite excess nucleophile. Increasing temperature turns the reaction black. What is happening?

Diagnosis: You are likely experiencing Meisenheimer Trap or Base Deactivation . Technical Insight: In


 reactions, the rate-determining step is often the formation of the Meisenheimer complex. If you are using a carbonate base (

,

) in a solvent like DMF or DMSO, the base solubility is temperature-dependent.
  • The Fix:

    • Do not simply crank the heat to reflux; nitro-aromatics are thermally unstable and prone to oxidative degradation (the "black tar").

    • Solvent Switch: If running at 60°C in Acetonitrile, switch to DMSO or NMP . The higher dielectric constant stabilizes the transition state, effectively lowering the activation energy without needing dangerous thermal increases.

    • Catalyst: Add 5-10 mol% 18-Crown-6 (if using

      
      ) to increase the "naked" character of the nucleophile at lower temperatures [1].
      
Q2: I see a significant impurity with a mass of (Product + Nucleophile - 19). Is this the bis-ether?

Diagnosis: Yes. You have displaced both fluorine atoms. Root Cause: Thermodynamic Overdrive . The product (2-fluoro-4-nitrophenoxy ether) contains an alkoxy group which is an electron donor by resonance, theoretically deactivating the ring. However, the remaining fluorine is ortho to the nitro group, which is still highly activated. If the temperature is >80°C (depending on the nucleophile), the second substitution becomes kinetically accessible. The Fix:

  • Strict Temperature Ceiling: Cap your reaction at 60°C .

  • Stoichiometry Control: Reduce nucleophile equivalents from 1.5eq to 1.05eq .

  • Stepwise Addition: Add the base slowly at 0°C, then warm to RT. Do not mix all reagents at high temp.

Q3: I am getting the phenol (2-fluoro-4-nitrophenol) instead of the ether.

Diagnosis: Hydrolysis Competition . Technical Insight: Hydroxide (


) is a smaller, harder nucleophile than your alkoxide. Even trace water in DMF/DMSO becomes highly reactive at elevated temperatures (

). The Fix:
  • Dry Solvents: Use anhydrous solvents (<50 ppm water).

  • Lower Temp: Hydrolysis rates increase exponentially with temperature. Keeping the reaction below 50°C favors the softer/larger alkoxide nucleophile over trace hydroxide.

Decision Matrix: Solvent & Temperature Optimization

Use this table to select your starting conditions based on your specific nucleophile.

Nucleophile TypeBase SystemRecommended SolventTemp RangeCritical Control Point
Primary Alcohol (MeOH, EtOH)

or

DMF or NMP50°C - 70°CMonitor for bis-substitution >75°C.
Primary Alkoxide (NaOMe, NaOEt)None (Pre-formed)THF or DMF-10°C - 25°CExothermic! Add dropwise at -10°C.
Secondary Alcohol (Isopropanol)NaH (creates alkoxide)THF or DMF0°C - RTSteric hindrance requires warming to RT.
Phenol (Ar-OH)

DMSO80°C - 100°CRequires heat; Phenols are weak nucleophiles.
Amine (Morpholine/Piperidine)DIPEA or

Acetonitrile/EtOHReflux (80°C)Amines are neutral; less risk of bis-sub at reflux [2].

Reaction Pathway Visualization

The following diagram illustrates the kinetic branching ratios. Note that the Desired Pathway (Green) has a lower activation energy (


) than the Impurity Pathway  (Red), but high thermal energy blurs this distinction.

SNAr_Pathway Start 3,4-Difluoronitrobenzene (Substrate) TS1 Meisenheimer Complex (Para-attack) Start->TS1 Low Ea (Fast at 25°C) Impurity_TS Transition State (Ortho-attack) Start->Impurity_TS High Ea (Requires >80°C) Product 2-Fluoro-4-Nitrophenoxy Ether (TARGET) TS1->Product -F⁻ Bis_Product 2,4-Dialkoxy-1-Nitrobenzene (Bis-Ether) Product->Bis_Product Excess Heat (>90°C) + Excess Base Regio_Impurity 4-Fluoro-2-Nitrophenoxy Ether (Regioisomer) Impurity_TS->Regio_Impurity -F⁻

Caption: Kinetic pathway showing the preferential formation of the para-substituted product (Green) versus thermal side-reactions (Red).

Standardized Experimental Protocol

Objective: Synthesis of 1-(2-fluoro-4-nitrophenoxy)-alkyl ether via


.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • Alcohol (R-OH) (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq, anhydrous, finely ground)
    
  • DMF (Dimethylformamide) (0.5 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3,4-difluoronitrobenzene and the Alcohol in anhydrous DMF.

  • Temperature Control (Critical):

    • Place the flask in a cooling bath at 0°C .

    • Why? The initial deprotonation and nucleophilic attack are exothermic. Controlling the initial spike prevents immediate regio-isomer formation.

  • Base Addition: Add

    
     in three portions over 15 minutes.
    
  • Reaction Phase:

    • Allow the mixture to warm naturally to Room Temperature (20-25°C) .

    • Stir for 4-6 hours.

    • Checkpoint: Check TLC/LC-MS.[1] If conversion is <50%, heat to 50°C . Do not exceed 60°C unless using a weak nucleophile (like a phenol).

  • Quench: Pour the reaction mixture into ice water (10x volume). The product usually precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate. Avoid high-vacuum distillation at high temperatures to prevent thermal decomposition.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene. Retrieved from

  • Santana, H. S., et al. (2021).[2] Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions. Chemical Engineering and Processing.[1][2] Retrieved from

  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved from

  • Makosza, M. (2007). Aromatic nucleophilic substitution (SNAr) Reactions. Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of pyridine ethers is a cornerstone reaction in the development of pharmaceuticals, agrochemicals, and functional materials. These scaffolds are prevalent in a multitude of bioactive molecules. However, researchers often face challenges with low conversion rates, competing side reactions, and difficult purifications. This technical support guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies for the two primary synthetic routes: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr) . As your dedicated application scientist, my goal is to explain the causality behind these experimental challenges and provide robust, field-proven solutions.

Troubleshooting Guide & FAQs

Category 1: Foundational Issues & General Troubleshooting
Q1: My pyridine ether synthesis resulted in a low or non-existent yield. What is the most systematic way to troubleshoot this?

A1: A low yield is a common but solvable issue. A systematic approach is critical to identifying the root cause without wasting time and resources. Before diving into specific reaction parameters, it's essential to verify the fundamentals. The workflow below outlines a logical sequence of checks.

Start by confirming the integrity of your starting materials, as impurities or degradation can halt a reaction before it begins.[1] Pyridine derivatives can be particularly sensitive to air and moisture.[1] Subsequently, scrutinize every component of the reaction conditions—base, solvent, temperature, and atmosphere—as each plays a pivotal role in the reaction's success.

Troubleshooting_Workflow Start Low Yield Observed Verify_SM 1. Verify Starting Material Integrity - Purity of Pyridinol/Halopyridine? - Purity of Alkylating Agent/Nucleophile? - Reagents Anhydrous? Start->Verify_SM Check_Conditions 2. Scrutinize Reaction Conditions - Base strong enough? (Williamson) - Ring activated enough? (SNAr) - Solvent appropriate and dry? - Temperature optimal? Verify_SM->Check_Conditions If materials are pure Analyze_Byproducts 3. Analyze Crude Reaction Mixture - Identify byproducts (NMR, LC-MS) - N-Alkylation? Elimination? Degradation? Check_Conditions->Analyze_Byproducts If conditions seem correct Optimize 4. Systematically Optimize - Screen bases/solvents - Adjust temperature/concentration - Consider alternative route (Williamson vs. SNAr) Analyze_Byproducts->Optimize Success Successful Synthesis Optimize->Success

Caption: A flowchart for systematically troubleshooting pyridine synthesis.[2]

Category 2: Williamson Ether Synthesis Specifics

The Williamson ether synthesis is a classic and powerful method, typically involving the deprotonation of a hydroxypyridine (a pyridinol) to form a nucleophilic pyridinoxide, followed by an SN2 reaction with an alkyl electrophile.[3][4]

Q2: How can I be sure my hydroxypyridine is being fully deprotonated to form the reactive nucleophile?

A2: Inefficient deprotonation is a primary cause of failure in this synthesis.[5] The pKa of hydroxypyridines can vary significantly based on the position of the hydroxyl group and other substituents. Unlike simple alcohols, the pyridinoxide anion's stability and nucleophilicity are influenced by the ring's electronics.

Core Directive: You must use a base strong enough to irreversibly deprotonate the hydroxypyridine.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often insufficient unless the pyridinol is particularly acidic (e.g., contains strong electron-withdrawing groups).

  • Strong Bases (e.g., NaH, KH, KHMDS): These are the most reliable choices.[3] Sodium hydride (NaH) is widely used; it reacts with the alcohol to produce the alkoxide and hydrogen gas, driving the equilibrium forward.[4] KHMDS is an excellent choice for sterically hindered or sensitive substrates.[6]

Experimental Validation: To confirm deprotonation, you can carefully take an aliquot from the reaction mixture (after adding the base and stirring for 30-60 minutes but before adding the alkyl halide), quench it with D₂O, and analyze by ¹H NMR. The disappearance of the -OH proton signal is a strong indicator of successful deprotonation.

BasepKa of Conjugate AcidTypical SolventComments
Sodium Hydride (NaH) ~36THF, DMFHighly effective; heterogeneous reaction; handle with care (flammable).[3]
Potassium Hydride (KH) ~36THF, DMFMore reactive than NaH; often provides faster deprotonation.
Potassium tert-butoxide (KOtBu) ~19THF, tBuOHStrong, soluble base; can promote elimination with secondary/tertiary halides.[4]
KHMDS/NaHMDS ~26THFStrong, non-nucleophilic, sterically hindered base; excellent for complex molecules.[6]
Cesium Carbonate (Cs₂CO₃) ~10.3 (HCO₃⁻)DMF, AcetonitrileEffective for more acidic phenols/pyridinols; mild conditions.

Table 1: A selection of common bases for the deprotonation of hydroxypyridines and their typical applications.

Q3: My analysis shows N-alkylation of the pyridine ring instead of the desired O-alkylation. How can I improve selectivity?

A3: This is a classic regioselectivity problem. The pyridinoxide anion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the ring nitrogen. The outcome of the reaction (N- vs. O-alkylation) is highly dependent on the reaction conditions.

  • Hard and Soft Acid-Base (HSAB) Theory: The alkyl halide is a soft electrophile. The ring nitrogen is a softer nucleophilic center than the oxygen atom. To favor O-alkylation (a hard-hard interaction), we need to make the cation-anion interaction more ionic.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent choices. They strongly solvate the counter-ion (e.g., Na⁺ or K⁺), leaving a more "free" or "naked" and highly reactive oxygen anion, which favors O-alkylation.[5] In contrast, protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and favoring N-alkylation.

  • Counter-ion: Larger, "softer" counter-ions like Cs⁺ or K⁺ often give better O-selectivity than smaller, "harder" ions like Li⁺ or Na⁺.

Competing_Pathways cluster_williamson Williamson Synthesis Pathways Pyridinoxide Pyridinoxide Anion (Ambident Nucleophile) O_Alk O-Alkylation (SN2) Desired Ether Product Pyridinoxide->O_Alk Favored by: - Primary R-X - Polar Aprotic Solvent (DMF) - Strong Base (NaH) N_Alk N-Alkylation Pyridinium Salt Byproduct Pyridinoxide->N_Alk Favored by: - Protic Solvents Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->O_Alk E2 Elimination (E2) Alkene Byproduct Alkyl_Halide->E2 Favored by: - Secondary/Tertiary R-X - Sterically Hindered Base

Caption: Competing reaction pathways in the Williamson synthesis of pyridine ethers.

Q4: My reaction is producing alkenes from my alkyl halide. What is causing this E2 elimination and how can I stop it?

A4: The formation of alkene byproducts is a clear sign that the E2 elimination pathway is outcompeting the desired SN2 substitution.[5] This is governed by the structure of your alkyl halide and the nature of your base.

  • Substrate Structure: The Williamson ether synthesis works best for methyl and primary alkyl halides.[7]

    • Primary Halides: Strongly favor SN2.

    • Secondary Halides: Will give a mixture of SN2 and E2 products. Yields are often poor.[5]

    • Tertiary Halides: Will almost exclusively give the E2 product. This route is not viable for tertiary ethers.[7]

  • Base/Nucleophile: The pyridinoxide is a strong base. If the SN2 reaction is sterically hindered (as with a secondary halide), the basic character will dominate, and it will abstract a proton from the β-carbon of the alkyl halide, leading to elimination.

  • Temperature: Higher temperatures generally favor elimination over substitution. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

Solution: If you need to synthesize an ether from a secondary or tertiary alcohol, you must reverse the roles of the nucleophile and electrophile. This means using the SNAr pathway: react the corresponding secondary/tertiary alkoxide with an activated halopyridine.

Category 3: Nucleophilic Aromatic Substitution (SNAr) Specifics

The SNAr pathway is an excellent alternative, especially for sterically hindered ethers. It involves the attack of a nucleophile (an alkoxide) on an electron-deficient pyridine ring that bears a good leaving group.[8]

Q5: My SNAr reaction between a halopyridine and an alkoxide is not working. What are the critical factors for this reaction?

A5: SNAr reactions have strict electronic requirements. Unlike the Williamson synthesis, where the focus is on the nucleophile, success here depends on the electrophilicity of the pyridine ring.

  • Ring Activation: The pyridine ring is naturally electron-deficient, but for SNAr to proceed at a reasonable rate, it must be further activated by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃.[8] The EWG stabilizes the negative charge in the intermediate Meisenheimer complex.

  • Position of Leaving Group: The leaving group must be positioned at an activated position, which is typically the 2- or 4-position relative to the ring nitrogen and ortho/para to the EWG.

  • Leaving Group Ability: The nature of the leaving group is critical. For SNAr on heteroaromatics, the typical reactivity order is F > Cl > Br > I.[8] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.

Q6: What are the best solvents and temperatures for SNAr on a pyridine ring?

A6: The choice of solvent and temperature is crucial for stabilizing the charged intermediate and providing enough energy to overcome the activation barrier.

  • Solvents: Polar aprotic solvents are essential. They can stabilize the charged Meisenheimer complex without solvating the nucleophile, thus maintaining its reactivity.

    • DMF, DMSO, NMP, and Acetonitrile are excellent choices.[9] For particularly challenging or sterically demanding reactions, DMF or DMSO often gives the best results.[6]

  • Temperature: SNAr reactions can be sluggish and often require elevated temperatures to proceed, sometimes as high as 150°C, especially with less reactive substrates.[8] However, start with milder conditions (e.g., room temperature to 80°C) and only increase the temperature if no reaction is observed.

SolventDielectric Constant (ε)Boiling Point (°C)Key Features
DMF 37153Excellent dissolving power, high boiling point.
DMSO 47189Highly polar, high boiling point, can be difficult to remove.
Acetonitrile 3882Good polarity, lower boiling point, easier to remove.[10]
THF 7.566Less polar; suitable for reactions with very strong nucleophiles (e.g., organometallics).

Table 2: Common polar aprotic solvents for SNAr reactions.

Category 4: Reagent & Product Handling
Q7: I'm having difficulty purifying my final pyridine ether product. What are some effective strategies?

A7: Pyridine derivatives can be challenging to purify due to their basicity, which can cause tailing on silica gel chromatography.[2]

  • Acid-Base Extraction: This is a powerful first-pass purification step. Since your product is a base, you can wash the crude organic layer with a dilute aqueous acid (e.g., 1M HCl).[2] Your pyridine ether will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind. You can then recover your product by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting with an organic solvent like ethyl acetate or dichloromethane.[11]

  • Column Chromatography: To mitigate tailing on silica gel, you can pre-treat the silica with a base or add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) or pyridine to the solvent system.[2]

  • Distillation or Crystallization: If your product is a stable liquid with a distinct boiling point, distillation can be very effective. If it is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[2]

Appendix A: Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This is a representative protocol and should be adapted for specific substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Deprotonation: Add the hydroxypyridine (1.0 equiv) and anhydrous DMF (or THF) to the flask. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0°C. Add the primary alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., 50-80°C) to increase the rate if necessary. Monitor progress by TLC or LC-MS.[5]

  • Work-up: Once complete, cool the reaction to 0°C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or other appropriate methods as described in Q7.

Protocol 2: General Procedure for SNAr Synthesis

This is a representative protocol and should be adapted for specific substrates.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.2 equiv) in anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0°C and add sodium hydride (1.2 equiv) portion-wise. Stir for 30-60 minutes until gas evolution ceases.

  • SNAr Reaction: Add the activated halopyridine (1.0 equiv) to the freshly prepared alkoxide solution.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and follow the work-up and purification steps outlined in Protocol 1.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
  • Purification of Pyridine - Chempedia. LookChem.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC.
  • The Williamson ether synthesis involves the displacement of an al... | Study Prep. Pearson+.
  • Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. PubMed.
  • Question: What happens if pyridine is used instead of ether? Filo.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis. Benchchem.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Troubleshooting low yield in pyridine functionalization. Benchchem.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • Directed nucleophilic aromatic substitution reaction. (Note: This is likely a preprint or an article from a specific journal, the provided link is a generic search result).
  • removal of pyridine. Sciencemadness Discussion Board.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Benchchem.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Alcohol, Ether Synthesis, Grignard Reaction. StudySmarter.
  • Q60P The Williamson ether synthesis i... Vaia.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Preparing Ethers. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications.
  • Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog.
  • Pyridine. Wikipedia.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Nitrophenoxypyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Nitrophenoxypyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Analytical Challenge

Nitrophenoxypyridines represent a critical structural motif in agrochemicals (e.g., herbicides like aclonifen analogues) and pharmaceutical scaffolds. Their structural duality—combining an electron-deficient pyridine ring with a nitro-substituted phenoxy moiety—creates a complex mass spectrometric profile.

For the analytical scientist, the primary challenge lies in isomeric differentiation . The position of the nitro group (ortho, meta, para) and the pyridine linkage (2-, 3-, or 4-position) drastically alters the fragmentation kinetics, yet often yields identical molecular ions (


).

This guide dissects the mechanistic causality of these fragmentation patterns, comparing Electron Ionization (EI) behaviors to establish a self-validating identification protocol.

Mechanistic Pillars of Fragmentation

To interpret the spectra of nitrophenoxypyridines, one must understand the three competing high-energy pathways that define their "fingerprint."

A. The Nitro-Nitrite Rearrangement (The "NO" Loss)

Unlike simple cleavage, the loss of neutral nitric oxide (NO, 30 Da) proceeds via a high-energy rearrangement.

  • Mechanism: The nitro oxygen attacks the ipso-carbon, forming a cyclic oxaziridine intermediate which rearranges to a nitrite ester (-ONO).

  • Diagnostic Value: This pathway is competitively favored in systems where the aromatic ring is electron-rich. In nitrophenoxypyridines, the electron-withdrawing nature of the pyridine ring can suppress this rearrangement compared to simple nitrobenzenes, making the

    
     vs. 
    
    
    
    ratio a probe of electronic environment.
B. The Ether Bridge Cleavage (The "Backbone" Break)

The central ether oxygen is the pivot point for fragmentation.

  • Pathway: Homolytic cleavage of the

    
     bond.
    
  • Outcome: Formation of either a phenoxyl cation or a pyridinyloxy cation , depending on Stevenson’s Rule (the positive charge remains on the fragment with the lower ionization energy).

  • Observation: In nitrophenoxypyridines, the pyridine fragment is often more stable, leading to dominant pyridine-containing ions.

C. The "Ortho Effect" (The Isomer Differentiator)

When the nitro group is ortho to the ether linkage (2-nitrophenoxy), a specific proximity effect occurs.

  • Mechanism: The nitro oxygen can interact with the ether oxygen or the pyridine nitrogen (if spatially accessible), facilitating unique transfers (e.g., oxygen transfer) or enhancing the expulsion of small neutrals like CO or OH.

  • Result: Ortho-isomers typically exhibit a distinct abundance of rearrangement ions compared to their para counterparts, which rely on direct cleavage.

Comparative Analysis: Isomer Differentiation

The following table synthesizes the spectral differences between the 2-nitro (ortho) and 4-nitro (para) isomers of a generic nitrophenoxypyridine.

Feature2-Nitrophenoxy isomer (Ortho) 4-Nitrophenoxy isomer (Para) Mechanistic Cause

(M-17)
Prominent Weak / AbsentOrtho-nitro group abstracts H from neighboring sites or interacts with ether O.

(M-30)
High IntensityLow IntensitySteric relief in ortho position drives Nitro-Nitrite rearrangement.

(M-46)
ModerateDominant (Base Peak) Para position lacks steric strain; direct cleavage is energetically favored.
Ether Cleavage Complex fragmentsClean breakOrtho interactions stabilize intermediate cyclic structures before cleavage.
Visualizing the Fragmentation Pathways

The following diagram maps the competing decay channels for a representative 2-(4-nitrophenoxy)pyridine, illustrating the divergence between rearrangement and direct cleavage.

Fragmentation cluster_legend Pathway Types M Molecular Ion [M]+. m/z 216 Nitrite Nitrite Ester Intermediate M->Nitrite Rearrangement M_NO2 [M - NO2]+ m/z 170 (Phenoxypyridine cation) M->M_NO2 Direct Cleavage (-NO2) Pyridine Pyridine Cation m/z 78 M->Pyridine Ether Cleavage A Phenoxy Nitrophenoxy Cation m/z 138 M->Phenoxy Ether Cleavage B M_NO [M - NO]+ m/z 186 (Phenoxypyridine-O cation) Nitrite->M_NO Loss of NO HCN Loss of HCN (Ring Degradation) M_NO2->HCN -HCN M_NO->HCN -CO / -HCN key1 Direct Cleavage key2 Rearrangement

Caption: Comparative fragmentation flow showing the bifurcation between direct nitro loss (Red) and nitro-nitrite rearrangement (Green).

Experimental Protocol: Self-Validating Identification

To ensure data integrity (E-E-A-T), follow this validated workflow. This protocol assumes the use of GC-EI-MS, the gold standard for structural fingerprinting of these small molecules.

Step 1: Sample Preparation & Derivatization Check
  • Solvent: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade). Avoid methanol if transesterification is a risk, though unlikely with these ethers.

  • Concentration: Target 10-50 ppm.

  • Note: Nitrophenoxypyridines are thermally stable enough for GC, but ensure the injector liner is clean to prevent thermal degradation of the nitro group prior to ionization.

Step 2: GC-MS Acquisition Parameters
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Source Temp: 230°C (Critical: Too high promotes thermal NO2 loss, skewing ratios).

  • Ionization: EI at 70 eV.[2][3][4]

Step 3: Data Validation (The "Isomer Check")

Do not rely on library matching alone. Validate using the Diagnostic Ratio Check :

  • Extract Ion Chromatograms (EIC) for

    
     [M-30] and [M-46].
    
  • Calculate Ratio

    
    .
    
  • Interpretation:

    • 
      : Indicates significant rearrangement 
      
      
      
      Suggests Ortho or steric crowding.
    • 
      : Indicates clean cleavage 
      
      
      
      Suggests Para substitution.
References
  • NIST Mass Spectrometry Data Center. Ortho Effects in Mass Spectrometry of Nitro-Aromatics. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra: Nitro Compounds and Ethers. [Link]

  • ResearchGate. Differentiation of Isomers using High Resolution Mass Spectrometry. [Link]

  • ScienceDirect. Mass Spectrometry of Heterocycles: Pyridine Fragmentation. [Link]

Sources

Technical Comparison: Fluorinated vs. Non-Fluorinated 2-Amino-4-phenoxypyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine and its non-fluorinated analog, designed for medicinal chemists and process development scientists.

Content Type: Application Note & Selection Guide Subject: Optimization of Kinase Inhibitor Intermediates (c-Met/VEGFR Focus)

Executive Summary

In the development of Type II kinase inhibitors (specifically targeting c-Met and VEGFR2), the diaryl ether moiety serves as a critical hinge-binding or hydrophobic pocket-spanning unit. This guide compares the performance of the fluorinated scaffold 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine (CAS 864244-67-7) against its non-fluorinated analog, 2-Amino-4-(4-nitrophenoxy)pyridine .

While the non-fluorinated analog offers a lower cost of goods (COGs), the fluorinated variant provides superior metabolic stability and conformational control , often necessitating its use in late-stage lead optimization despite the added synthetic complexity.

Quick Comparison Matrix
FeatureFluorinated Scaffold (CAS 864244-67-7)Non-Fluorinated Analog
Primary Application c-Met, VEGFR2, AXL Inhibitors (e.g., LAH-1, Cabozantinib bioisosteres)General Kinase Probes, Early HTS Libraries
Conformation Twisted (Ortho-fluorine effect)Flexible / Planar preference
Metabolic Stability High (Blocks oxidative metabolism at phenyl ring)Moderate (Susceptible to CYP oxidation)
Synthetic Yield (SNAr) 85–90% (Requires higher temp/stronger base)90–95% (Facile reaction)
Lipophilicity (cLogP) ~2.1 (Increased membrane permeability)~1.7

Scientific Analysis: The "Ortho-Fluorine" Effect

The decision to incorporate fluorine at the 2-position of the phenoxy ring is rarely arbitrary; it is a strategic design choice driven by two physicochemical phenomena.

A. Conformational Locking

In the non-fluorinated analog, the diphenyl ether linkage possesses a low rotational energy barrier, allowing the two aromatic rings to adopt a range of angles, including near-coplanar conformations.

  • Fluorinated Scaffold: The fluorine atom at the ortho position introduces steric bulk (Van der Waals radius 1.47 Å) and electrostatic repulsion against the pyridine nitrogen or ether oxygen lone pairs. This forces the diphenyl ether into a twisted conformation (dihedral angle ~60–90°).

  • Impact: This pre-organized "twist" often matches the bioactive conformation required by the hydrophobic back-pocket of tyrosine kinases, reducing the entropic penalty of binding.

B. Metabolic Blocking

The electron-rich phenoxy ring is a common site for Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: Replacing a hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) prevents metabolic attack at that specific position. Furthermore, the electronegativity of fluorine deactivates the entire ring towards electrophilic oxidation.

Experimental Protocols

The following protocols contrast the synthesis and handling of both scaffolds. The fluorinated variant requires modified conditions due to the altered nucleophilicity of the starting phenol.

Protocol A: Synthesis of 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine

Rationale: The introduction of fluorine lowers the pKa of the phenol (pKa ~6.0 vs. ~7.15 for 4-nitrophenol), making the phenoxide anion easier to generate but slightly less nucleophilic. High temperature is required to drive the SNAr reaction with the electron-deficient chloropyridine.

Reagents:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • 2-Fluoro-4-nitrophenol (1.2 eq)

  • Chlorobenzene (Solvent)[1][2]

  • Pyridine (0.5 eq) or NaH (1.2 eq) for deprotonation

Workflow:

  • Preparation: Charge a reaction vessel with 2-amino-4-chloropyridine (e.g., 4.0 g) and 2-fluoro-4-nitrophenol (5.86 g) in chlorobenzene (70 mL).

  • Activation: Add pyridine (1.25 mL) or NaH carefully if using hydride method.

  • Reaction: Heat the mixture to 140 °C (reflux) for 48–72 hours. Note: The non-fluorinated analog typically reacts fully within 12–24 hours at 120 °C.

  • Monitoring: Monitor by TLC (EtOAc/Petroleum Ether 1:1). The product spot will be less polar than the starting aminopyridine.

  • Workup: Concentrate under reduced pressure. Dissolve residue in DCM. Wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

  • Expected Yield: 90% (Yellow Solid).

Protocol B: Downstream Reduction (Nitro to Anine)

Both intermediates serve as precursors to the active diamine.

  • Method: Catalytic Hydrogenation (H2, Pd/C, MeOH).

  • Observation: The fluorinated analog may require slightly longer reaction times or higher catalyst loading (10% w/w) due to the electronic deactivation of the nitro group by the ortho-fluorine.

Visualization of Pathways & Logic

The following diagram illustrates the synthetic divergence and the structural impact of the fluorine substitution.

G start Starting Materials (2-Amino-4-chloropyridine) phenol_H Reactant A: 4-Nitrophenol start->phenol_H Route 1 phenol_F Reactant B: 2-Fluoro-4-nitrophenol start->phenol_F Route 2 product_H Non-Fluorinated Analog (Flexible Conformation) phenol_H->product_H SNAr (120°C, 12h) metabolism_H High Metabolic Clearance (Oxidation prone) product_H->metabolism_H In Vivo product_F Target: 2-Amino-4-(2-fluoro- 4-nitrophenoxy)pyridine (Twisted Conformation) phenol_F->product_F SNAr (140°C, 48h) Slower Kinetics drug_F Final Drug (e.g., LAH-1) High Potency & Stability product_F->drug_F Nitro Reduction + Coupling logic Ortho-Fluorine Effect: 1. Steric Twist (Bioactive Shape) 2. Blocks CYP Oxidation product_F->logic

Caption: Comparative synthetic and functional pathway. Note the increased reaction severity required for the fluorinated scaffold (Route 2) which yields superior downstream pharmacological properties.

Decision Framework: When to Use Which?

Development StageRecommended ScaffoldReasoning
Hit Generation (HTS) Non-Fluorinated Lower cost; sufficient to identify binding to the kinase hinge region.
Lead Optimization Fluorinated Use when metabolic hotspots are identified on the central ring or when potency needs improvement via conformational restriction.
Process Development Fluorinated If the drug candidate requires the fluorine, optimize the SNAr reaction by using stronger bases (e.g., t-BuOK) or polar aprotic solvents (DMSO) to reduce cycle time from 48h to <12h.

References

  • Exelixis, Inc. (2016). Method of preparing fluorine-18 labeled cabozantinib and its analogs. WO2016019285.

  • Liao, W. et al. (2015). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 23(15), 4410–4422.[2]

  • Accela ChemBio. Product Data Sheet: 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine (CAS 864244-67-7).[3]

  • Vertex Pharmaceuticals. (2005). Monocyclic heterocycles as kinase inhibitors. US Patent App. 20050245530.[4]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine

[1][2][3]

Executive Summary & Chemical Profile[1]

2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine is a specialized intermediate, often utilized in the synthesis of kinase inhibitors (e.g., c-Met inhibitors).[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of a fluorine atom and a nitro group.[2]

Improper disposal via standard non-halogenated streams or drain pouring poses two critical risks:

  • Environmental Toxicity: Pyridine derivatives exhibit high aquatic toxicity.[1]

  • Incineration Hazards: The fluorine atom generates Hydrogen Fluoride (HF) gas upon combustion, requiring incinerators equipped with specific alkaline scrubbers to prevent equipment corrosion and toxic release.[1]

Chemical Hazard Profile
FeatureStructural ComponentAssociated HazardDisposal Implication
Base Core 2-AminopyridineToxic (Oral/Dermal), IrritantClassify as Toxic waste.[1][2][3][4]
Halogen Fluorine (F)HF Gas generation (Combustion)MANDATORY: Segregate into Halogenated Waste streams.
Energetic Nitro (-NO2)Thermal instability (Potential)Avoid friction/impact.[1] Do not mix with strong oxidizers.[1][2]
State Solid (Crystalline)Dust inhalationUse N95/P100 respiratory protection during solid transfer.[1]

Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from general organic waste.[1]

The "Halogen Rule"

Because this molecule contains Fluorine , it fails the "Non-Halogenated" criteria.[1]

  • Correct Stream: Halogenated Organic Waste (Red Tag/Label).

  • Incorrect Stream: General Organic Solvents (e.g., Acetone, Methanol waste) or Aqueous drains.[1]

Critical Compatibility Warning: The 2-amino group is basic. Do not mix liquid waste containing this compound with Strong Acids (e.g., Sulfuric, Nitric) or Strong Oxidizers in the waste drum.[1] This can trigger an exothermic reaction, potentially destabilizing the nitro group.[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired shelf stocks, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Seal the first bag (tape or zip-tie) and place it inside a second bag. This prevents contamination of the outer container.

  • Labeling: Affix a hazardous waste tag to the outer bag.

    • Chemical Name: Write the full chemical name. Do not use abbreviations or structure drawings.

    • Constituents: List "2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine" (100%).[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Secondary Container: Place the double-bagged waste into the lab's designated Solid Hazardous Waste Drum (usually a wide-mouth poly drum).

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Solvents from synthesis, HPLC effluent, or dissolved stock solutions.[1]

  • Solvent Identification: Identify the carrier solvent (e.g., DMSO, DCM, Ethyl Acetate).[1]

  • Selection: Choose the Halogenated Solvent Waste carboy.

    • Note: Even if the carrier solvent is non-halogenated (like Methanol), the presence of the dissolved fluorinated solute forces the entire mixture into the Halogenated stream.[1]

  • Transfer: Funnel the liquid into the carboy inside a fume hood.

  • Log Entry: Immediately update the waste log attached to the carboy.

    • Record the volume added.

    • List the solute specifically. Generic entries like "Organic Waste" are insufficient for fluorinated compounds.[1]

Spill Contingency & Emergency Response

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 respirator (if dust is visible).[1]

Protocol for Dry Spill (Powder)[1][4]
  • Isolate: Evacuate the immediate area of non-essential personnel.

  • Dampen: Gently mist the powder with a compatible solvent (e.g., isopropanol) or water to prevent dust generation.[1] Do not blow air.

  • Sweep: Use a spark-proof dustpan and brush to collect the material.

  • Clean: Wipe the surface with a soap/water solution, followed by an acetone wipe.[1]

  • Dispose: Place all cleanup materials (wipes, gloves, debris) into the Solid Hazardous Waste stream (see Scenario A).

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for researchers to ensure the compound reaches the correct destruction facility.

DisposalWorkflowStartWaste Generation:2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridineStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Wipes, Debris)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquor, HPLC)StateCheck->LiquidWasteLiquidBaggingDouble Bag in PolyethyleneSeal TightlySolidWaste->BaggingSolidLabelLabel: 'Toxic Solid'List Full Chemical NameBagging->SolidLabelStorageSatellite Accumulation Area(Secondary Containment)SolidLabel->StorageHaloCheckContains Fluorine?LiquidWaste->HaloCheckSegregationSegregate toHALOGENATED CarboyHaloCheck->SegregationYes (Always)CompatCheckCheck Compatibility:NO Strong Acids/OxidizersSegregation->CompatCheckCompatCheck->StorageEHSEHS / Waste Contractor PickupStorage->EHSIncinerationHigh-Temp Incineration(w/ HF Scrubber)EHS->Incineration

Figure 1: Decision matrix for segregating fluorinated pyridine intermediates. Note the critical routing of all liquid mixtures to Halogenated streams to manage HF generation during incineration.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Codes: F-List (Non-specific sources) and Characteristic Wastes. Retrieved from [Link][1]

  • Temple University Environmental Health and Radiation Safety. (n.d.).[1] Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Retrieved from [Link]

  • National Institute for Air Research (NILU). (2009).[1] Emissions from incineration of fluoropolymer materials and HF Scrubbing. Retrieved from [Link][1]

A Senior Application Scientist's Guide to Handling 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine lacks a specific, comprehensive safety profile. This guide provides a robust operational framework by inferring hazards from its constituent chemical moieties: the aminopyridine core, the fluoro-substituent, and the nitrophenoxy group. This proactive, science-led approach ensures the highest level of safety for all laboratory personnel.

Hazard Assessment by Chemical Analogy

The primary operational principle is to treat this compound with the highest degree of caution, assuming the hazards presented by its structural analogues. The aminopyridine structure is associated with significant acute toxicity, while aromatic nitro and fluoro groups add layers of potential irritation and reactivity.[1][2][3][4]

Hazard Class Anticipated Risk Justification from Analogue Compounds
Acute Toxicity (Oral, Dermal) High - Potentially Toxic or Fatal 2-Aminopyridine and its derivatives are classified as toxic or fatal if swallowed and harmful or toxic in contact with skin.[1][5][6]
Skin Corrosion / Irritation High - Causes Skin Irritation Analogous compounds consistently show skin irritation.[1][2][3] Repeated exposure can lead to absorption through the skin, posing a significant health hazard.[1]
Serious Eye Damage / Irritation High - Causes Serious Eye Damage Aminopyridine derivatives are known to cause serious eye irritation or damage.[1][2][6]
Respiratory Irritation Moderate to High Inhalation may cause respiratory irritation.[1][2][7] Dust formation should be strictly avoided.[5]
Sensitization Possible Some related compounds, like 2-Amino-4-nitrophenol, may cause allergic skin reactions.[4]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the identified risks. Engineering controls, such as a chemical fume hood, are the primary line of defense, supplemented by the following personal gear.[8][9]

  • Respiratory Protection : Due to the risk of respiratory irritation from dust or aerosols, all handling of the solid compound must be performed within a certified chemical fume hood.[10][11] If work outside a hood is unavoidable, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., type ABEK-P2) is mandatory.[2]

  • Eye and Face Protection : The high risk of severe eye damage necessitates robust protection.[6]

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[12]

    • Recommended for Splash Risk : When handling solutions or performing transfers, a full-face shield must be worn in addition to chemical splash goggles.[5][13]

  • Hand Protection : To prevent dermal absorption, chemical-resistant gloves are essential.

    • Material : Nitrile gloves are a suitable initial choice. Always consult a glove compatibility chart for the specific solvents being used.

    • Technique : Double-gloving is strongly recommended to provide a buffer in case of a tear in the outer glove. Gloves must be inspected for any defects before use.[2][5] Use proper glove removal technique to avoid contaminating your skin.[2]

  • Body Protection : A flame-retardant lab coat, fully fastened, is required. For procedures involving larger quantities (>5g) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

Operational and Handling Plan

A systematic workflow minimizes exposure and ensures procedural integrity.

Engineering Controls

All manipulations of 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine, including weighing, transfers, and solution preparation, must occur within a properly functioning chemical fume hood.[3][11] Ensure the sash is at the lowest practical height. An eyewash station and safety shower must be immediately accessible.[4]

Step-by-Step Handling Workflow

The following workflow outlines the critical steps for safely handling the compound from storage to use.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit prep_hood->prep_spill handle_weigh 4. Weigh Solid in Hood prep_spill->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 6. Dissolve/React handle_transfer->handle_dissolve clean_decon 7. Decontaminate Surfaces & Glassware handle_dissolve->clean_decon Proceed to Cleanup clean_waste 8. Segregate & Label Hazardous Waste clean_decon->clean_waste clean_doff 9. Doff PPE Correctly clean_waste->clean_doff clean_wash 10. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Standard workflow for handling 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine.

Emergency Procedures: Spill and Exposure

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

  • If Inhaled : Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[10][14]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing and wash it before reuse.[10] Seek immediate medical advice.

  • In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Immediately call a poison center or doctor.[10]

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and immediately call a poison center or doctor.[1][6] Never give anything by mouth to an unconscious person.[1][2]

Spill Response Protocol:

Spill_Response start Spill Occurs check_size Is the spill contained and <1 gram? start->check_size small_spill_ppe Ensure Full PPE is Worn check_size->small_spill_ppe Yes large_spill_evacuate Evacuate Immediate Area Alert others check_size->large_spill_evacuate No small_spill_contain Cover with absorbent material (e.g., vermiculite) small_spill_ppe->small_spill_contain small_spill_collect Carefully sweep into a labeled hazardous waste container small_spill_contain->small_spill_collect small_spill_clean Decontaminate the area small_spill_collect->small_spill_clean large_spill_contact Contact Institutional EHS/ Emergency Response large_spill_evacuate->large_spill_contact large_spill_secure Secure the area Prevent entry large_spill_contact->large_spill_secure

Caption: Decision-making flowchart for spill response.

Decontamination and Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Decontamination : All glassware must be rinsed with a suitable solvent in a fume hood, and the rinsate collected as hazardous liquid waste. Work surfaces in the fume hood should be wiped down with a decontaminating solution.

  • Waste Disposal :

    • Solid Waste : Contaminated PPE (gloves, disposable coats), weigh papers, and absorbent materials from spills must be collected in a clearly labeled, sealed hazardous waste container.[14]

    • Liquid Waste : Unused solutions and solvent rinses must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.[10]

    • Disposal Protocol : All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][5][10] Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[15]

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet SDS/MSDS 2-amino pyridine. BIOCHEM CHEMOPHARMA France.
  • 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Material Safety Data Sheet. (2014, March 14). Capot Chemical.
  • SAFETY DATA SHEET. (2025, June 11). Sigma-Aldrich.
  • Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Safety & Handling. Benchchem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Personal Protection Equipment. Environmental Health and Safety | The University of Vermont.
  • 2-Amino-4-fluoropyridine. PubChem.
  • 2-Amino-4-(trifluoromethyl)pyridine - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - 2-Amino-5-fluoropyridine. (2023, October 4). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-nitrophenol. Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Ibercal.
  • SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyridine. (2011, June 16). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-fluoropyridine. (2025, December 26). Fisher Scientific.
  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
  • MATERIAL SAFETY DATA SHEETS 2-AMINO PYRIDINE. Cleanchem Laboratories.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.